Ir(fbi)2(acac)

Description

Overview of Iridium(III) Complexes in Optoelectronics Research

Iridium(III) complexes are at the forefront of research for phosphorescent materials used in optoelectronic applications. scilit.comnih.gov Their utility stems from a unique combination of electronic and photophysical properties. A key characteristic is the strong spin-orbit coupling induced by the heavy iridium atom, which facilitates intersystem crossing from singlet to triplet excited states. tandfonline.commdpi.com This allows for the efficient harvesting of both singlet and triplet excitons generated under electrical excitation in devices like OLEDs, enabling theoretical internal quantum efficiencies of up to 100%. researchgate.net

These complexes exhibit high phosphorescence quantum yields at room temperature and have relatively short triplet lifetimes, which are crucial for efficient light emission. scilit.comresearchgate.net Furthermore, the emission properties, such as color and efficiency, can be systematically tuned by modifying the ligands attached to the iridium center. researchgate.netresearchgate.net This tunability has led to the development of iridium-based emitters that span the visible spectrum, making them essential components in commercial red and green OLED displays. researchgate.net Beyond displays, research has explored their use in molecular sensors, photocatalysis, and bio-imaging. mdpi.comresearchgate.net

Significance of Bis-Cyclometalated Architectures in Phosphorescent Emitters

The bis-cyclometalated structure is a cornerstone in the design of highly efficient phosphorescent iridium(III) emitters. nih.govmdpi.com These complexes typically feature an octahedral geometry around the central iridium atom, coordinated by two bidentate cyclometalating (C^N) ligands and one ancillary ligand (L^X). nih.govresearchgate.net The C^N ligands form strong iridium-carbon (Ir-C) and iridium-nitrogen (Ir-N) bonds, which impart significant stability and a strong ligand-field to the complex. mdpi.com

This architecture is fundamental to the complexes' photophysical behavior. The highest occupied molecular orbital (HOMO) is generally a mixture of the iridium d-orbitals and orbitals on the C^N ligands, while the lowest unoccupied molecular orbital (LUMO) is typically located on the ancillary ligand. researchgate.net Consequently, the emission often arises from a triplet metal-to-ligand charge transfer (³MLCT) or a mixed metal/ligand-to-ligand charge transfer (³M/LLCT) state. tandfonline.commdpi.comacs.org The ability to independently modify the C^N and ancillary ligands provides a powerful tool for tuning the HOMO-LUMO energy gap, thereby controlling the emission color and quantum efficiency of the phosphorescent material. researchgate.netresearchgate.netrsc.org

Specific Contextualization of Ir(fbi)2(acac) within Contemporary Research

Ir(fbi)2(acac) is a notable example of a bis-cyclometalated iridium(III) complex that has been investigated for its potential in high-efficiency lighting applications. acs.org In this complex, the cyclometalating ligand is 2-(9,9-diethyl-9H-fluoren-2-yl-1H-benzoimidazole) (fbi), and the ancillary ligand is acetylacetonate (B107027) (acac). acs.org It is recognized as a highly phosphorescent material at room temperature, typically emitting in the orange to orange-red region of the spectrum. acs.orgmdpi.com

Research has demonstrated its utility as a dopant emitter in various OLED device structures. acs.org For instance, it has been incorporated as the orange-red emitting component in multi-layer white OLEDs (WOLEDs) to achieve high efficiency and specific color coordinates. mdpi.com Studies have also explored its use in devices with an ultra-thin emitting layer (UEML), where a layer as thin as 0.1 nm can be inserted at a heterojunction interface to achieve efficient orange emission by capturing recombining excitons. researchgate.netnih.gov The photophysical and thermal properties of Ir(fbi)2(acac) have been characterized, highlighting its suitability for device fabrication. alfa-chemistry.com

Table 1: Selected Properties of Ir(fbi)2(acac)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C55H55IrN4O2 | alfa-chemistry.com |

| UV Peak (in THF) | 421 nm | alfa-chemistry.com |

| Photoluminescence (PL) Peak (in THF) | 538 nm | alfa-chemistry.com |

| Thermogravimetric Analysis (TGA) | >270 °C (0.5% weight loss) | alfa-chemistry.com |

Table 2: Performance of OLEDs Incorporating Ir(fbi)2(acac)

| Device Application | Emitter Role | Key Performance Metric | Source |

|---|---|---|---|

| White OLED (WOLED) | Orange-Red Emitter | Max. EQE: 16.8%, Max. Brightness: 38,150 cd/m² | mdpi.com |

| Single-EML WOLED | Orange Emitter | Max. Forward Viewing CE: 110.9 cd/A | mdpi.com |

| Orange OLED | Ultra-thin (0.05 nm) EML | Achieved almost complete orange emission | researchgate.net |

Overview of Research Trajectories and Challenges for Advanced Phosphorescent Materials

The development of advanced phosphorescent materials based on iridium complexes faces several ongoing challenges and is guided by specific research trajectories. A major challenge has been the creation of efficient and stable deep-blue phosphorescent emitters; these materials often suffer from broader emission spectra and shorter operational lifetimes compared to their green and red counterparts. researchgate.net Similarly, achieving highly efficient and pure red emitters remains an active area of investigation. rsc.org

Current research is exploring several strategies to overcome these limitations and enhance device performance. One approach is the design of molecules that exhibit aggregation-induced phosphorescence emission (AIPE), where materials are non-emissive in solution but become highly luminescent in an aggregated or solid state, which can be beneficial for solid-state sensing and lighting. tandfonline.commdpi.com Another strategy involves moving away from traditional host-guest doped emitting layers, which can suffer from efficiency roll-off at high brightness due to triplet-triplet annihilation. nih.gov To address this, researchers are developing devices with ultra-thin emitting layers or host-free architectures. nih.gov The overarching goals remain the improvement of quantum efficiency, operational stability, and color purity across the entire visible spectrum to meet the demands of next-generation displays and solid-state lighting. nih.govresearchgate.net

Table of Mentioned Compounds

| Abbreviation/Name | Full Chemical Name |

| Ir(fbi)2(acac) | bis(2-(9,9-diethyl-9H-fluoren-2-yl)-1-phenyl-1H-benzoimidazol-N,C3)iridium(acetylacetonate) |

| FIrpic | Iridium(III)bis[(4,6-difluorophenyl)pyridinato-N,C2']picolinate |

| Ir(mppy)3 | Tris(2-(4-tolyl)-phenylpyridine)iridium |

| TcTa | Tris(4-carbazoyl-9-ylphenyl)amine |

| CzSi | 9-(4-(Tert-butyl)phenyl)-3,6-bis(triphenylsilyl)-9H-carbazole |

| TAPC | 1,1-Bis[4-[N,N-di(p-tolyl)amino]phenyl]cyclohexane |

| Tm3PyP26PyB | 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene |

| HAT-CN | 1,4,5,8,9,11-Hexaazatriphenylene-hexacarbonitrile |

| LiF | Lithium Fluoride |

| Al | Aluminum |

| mCP | 1,3-Bis(N-carbazolyl)benzene |

| BCP | Bathocuproine |

| MoO3 | Molybdenum Trioxide |

| 4P-NPD | N,N'-Bis(4-(diphenylamino)phenyl)-N,N'-diphenylbiphenyl-4,4'-diamine |

| Ir(MDQ)2(acac) | Bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate)iridium(III) |

| Spiro-TAD | 2,2',7,7'-Tetrakis(N,N-diphenylamino)-9,9'-spirobifluorene |

| BPhen | 4,7-Diphenyl-1,10-phenanthroline |

| Ir(ppy)3 | Tris(2-phenylpyridine)iridium(III) |

| Ir(dhfpy)2(acac) | Bis(2-(3,5-difluorophenyl)pyridine)(acetylacetonate)iridium(III) |

| TPBi | 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene |

| Ir(piq)2(acac) | Bis(1-phenylisoquinoline)(acetylacetonate)iridium(III) |

| (ppy)2Ir(acac) | Bis(2-phenylpyridine)iridium(III) acetylacetonate |

| TCTA | Tris(4-carbazoyl-9-ylphenyl)amine |

| TmPyPB | 1,3,5-tris(m-pyrid-3-yl-phenyl)benzene |

| Ir(pnbi)2(acac) | Bis(2-phenanthren-9-yl-1-phenyl-1H-benzimidazole)iridium(III) acetylacetonate |

| (thpy)2Ir(acac) | Bis(thienylpyridine)iridium(III) acetylacetonate |

| (MPBFP)2Ir(detd) | Bis(2-methyl-8-(2-pyridyl)coumarone[2,3-B]pyridine)iridium(III)(3,7-diethyl-4,6-nondiazone) |

| (MPBFP)2Ir(tmd) | Bis(2-methyl-8-(2-pyridyl)coumarone[2,3-B]pyridine)iridium(III)(2,2,6,6-tetramethyl-3,5-heptyldione) |

| (MPBFP)2Ir(acac) | Bis(2-methyl-8-(2-pyridyl)coumarone[2,3-B]pyridine)iridium(III)(acetylacetonate) |

| 2-Phenylbenzothiazole | 2-Phenylbenzothiazole |

| 2-Phenylbenzimidazole | 2-Phenylbenzimidazole |

| Ir(acac)3 | Iridium(III) acetylacetonate |

Structure

3D Structure

Properties

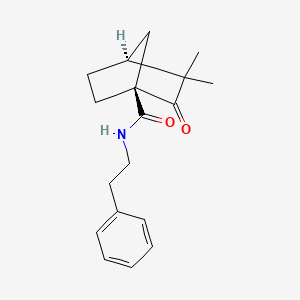

IUPAC Name |

(1S,4S)-3,3-dimethyl-2-oxo-N-(2-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-17(2)14-8-10-18(12-14,15(17)20)16(21)19-11-9-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3,(H,19,21)/t14-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGKBGCRLORXQB-KSSFIOAISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)(C1=O)C(=O)NCCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC[C@](C2)(C1=O)C(=O)NCCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Purification Strategies for Ir Fbi 2 Acac

Precursor Synthesis and Ligand Preparation

The synthesis of Ir(fbi)2(acac) relies on the availability of two key types of ligands: the cyclometalating ligand and the ancillary ligand.

Synthesis of Cyclometalating Ligands (e.g., 2-(9,9-diethyl-fluoren-2-yl)-1-phenyl-1H-benzimidazole, "fbi" derivatives)

The cyclometalating ligand, 2-(9,9-diethyl-fluoren-2-yl)-1-phenyl-1H-benzimidazole (fbi), is a crucial component for forming the iridium complex. While specific detailed synthetic routes for this exact derivative are not universally published in readily accessible summaries, the general approach for synthesizing such fluorene-based benzimidazole (B57391) ligands typically involves multi-step organic synthesis. These methods often build the benzimidazole core and then attach the fluorene (B118485) moiety through coupling reactions, such as Suzuki coupling, or involve condensation reactions. For instance, a related strategy involves the synthesis of substituted benzimidazoles and subsequent functionalization or coupling with appropriately substituted fluorene derivatives rsc.orgnih.gov. The preparation of these ligands is critical for achieving the desired photophysical properties in the final iridium complex.

Preparation of Ancillary Ligands (e.g., acetylacetone (B45752), Hacac)

Acetylacetone (Hacac), also known as 2,4-pentanedione, serves as the ancillary ligand in Ir(fbi)2(acac). Acetylacetone is a common β-diketone and is commercially available. Its preparation typically involves methods such as the condensation of acetone (B3395972) with ethyl acetate (B1210297) in the presence of a base, or the reaction of acetyl chloride with aluminum chloride followed by hydrolysis nanotrun.comgoogle.comorgsyn.org. In the context of organometallic synthesis, acetylacetone readily deprotonates to form the acetylacetonate (B107027) anion (acac), which acts as a bidentate ligand, coordinating to the metal center through its two oxygen atoms to form a stable six-membered chelate ring wikipedia.org.

Cyclometalation Reaction Pathways for Ir(fbi)2(acac) Formation

The formation of Ir(fbi)2(acac) involves the coordination of the fbi ligand and acetylacetonate to an iridium center, typically proceeding through a chloride-bridged iridium dimer intermediate.

Reaction Conditions and Solvent Systems

The cyclometalation reaction to form Ir(fbi)2(acac) generally involves reacting an iridium precursor, such as iridium(III) chloride hydrate (B1144303) (IrCl3·nH2O), with the cyclometalating ligand (fbi). Common reaction conditions include refluxing in a mixture of solvents, often 2-ethoxyethanol (B86334) and water (e.g., 3:1 v/v) smolecule.comnih.govnih.gov. Other solvent systems like dichloromethane (B109758) or toluene (B28343) have also been employed for similar cyclometalation reactions with iridium complexes smolecule.com. The reaction is typically carried out under an inert atmosphere, such as argon, to prevent oxidation. The duration of reflux can vary, often ranging from 12 to 24 hours, depending on the specific ligands and conditions used nih.govnih.gov.

Formation of Chloride-Bridged Dimer Intermediates

A key intermediate in the synthesis of many bis-cyclometalated iridium complexes, including Ir(fbi)2(acac), is the chloride-bridged iridium(III) dimer, often represented as [Ir(fbi)Cl]2. This dimer is formed by the reaction of the iridium precursor (IrCl3·nH2O) with two equivalents of the cyclometalating ligand (fbi) under reflux conditions researchgate.netpsu.eduresearchgate.net. The chloride ligands from the iridium precursor bridge two iridium centers, creating a dimeric structure. These intermediates are often isolated as yellow solids and are crucial for the subsequent step of complex formation nih.govresearchgate.netmdpi.com.

Subsequent Reaction with Acetylacetonate for Complex Isolation

Following the formation of the chloride-bridged dimer, the final step involves reacting the dimer with acetylacetone (Hacac) or its salt to replace the bridging chlorides and introduce the ancillary ligand. This reaction typically involves treating the dimer with two equivalents of acetylacetonate, often in a solvent such as dichloromethane, methanol (B129727), or a mixture thereof, and heating the reaction smolecule.comresearchgate.netpsu.edu. The acetylacetonate ligand displaces the bridging chlorides, leading to the formation of the neutral Ir(fbi)2(acac) complex. Purification of the final product is commonly achieved through techniques such as column chromatography, often using silica (B1680970) gel with eluents like dichloromethane/n-hexane or methanol/chloroform mixtures, followed by recrystallization to obtain high-purity Ir(fbi)2(acac) smolecule.commdpi.comacs.orglcms.cz.

Data Table: Synthesis of Ir(fbi)2(acac)

| Step | Key Reagents/Ligands | Solvent System | Temperature | Time | Intermediate/Product | Purification Method |

| 1 | IrCl3·nH2O, fbi ligand | 2-ethoxyethanol/H2O (3:1 v/v) | Reflux | 12-24 h | [Ir(fbi)Cl]2 dimer | Filtration, Washing |

| 2 | [Ir(fbi)Cl]2 dimer, Hacac | Dichloromethane or Methanol/Dichloromethane mixture | Reflux | Varies (e.g., 12-24 h) | Ir(fbi)2(acac) | Column Chromatography, Recrystallization |

Advanced Purification Techniques for Ir(fbi)2(acac)

Achieving high purity in organometallic compounds like Ir(fbi)2(acac) is paramount for their successful application in advanced technologies, particularly in organic light-emitting diodes (OLEDs). Impurities can significantly degrade device performance, leading to reduced efficiency, altered emission colors, and shorter operational lifetimes. Therefore, sophisticated purification strategies are employed to isolate Ir(fbi)2(acac) in a highly pure form.

Recrystallization and Chromatographic Methods

Standard laboratory purification techniques, including recrystallization and various chromatographic methods, are foundational for obtaining high-purity Ir(fbi)2(acac) smolecule.com. Chromatography, often utilizing silica gel as the stationary phase and appropriate solvent mixtures (e.g., ethyl acetate–hexane), serves as a critical step to separate the target iridium complex from reaction byproducts, unreacted starting materials, and other impurities. This method is also instrumental in monitoring the progress of synthesis and confirming the purity of the final product researchgate.netemu.edu.tr.

Recrystallization is another key technique employed. This process involves dissolving the crude Ir(fbi)2(acac) in a minimal amount of a suitable hot solvent. Upon slow cooling, the compound crystallizes out, leaving more soluble impurities behind in the mother liquor. For similar iridium complexes, purification often involves column chromatography on silica gel (e.g., 100–200 mesh) followed by recrystallization from solvent systems such as tetrahydrofuran (B95107) (THF) and methanol researchgate.net. The effectiveness of these methods in yielding high-purity Ir(fbi)2(acac) is well-established smolecule.com.

Sublimation for High-Purity Material Acquisition

For applications demanding the utmost purity, such as in high-performance OLEDs, sublimation, particularly vacuum sublimation, emerges as a critical advanced purification technique noctiluca.eu. This method is indispensable for organic optoelectronic materials, where purities often need to exceed 99% to ensure optimal device functionality and longevity noctiluca.eu. Sublimation effectively removes residual impurities and volatile contaminants that can negatively impact manufacturing processes and device performance.

Compound Purity Comparison for Related Iridium Complexes

Electronic Structure and Theoretical Investigations of Ir Fbi 2 Acac

Computational Methodologies for Iridium Complexes

Computational studies on iridium complexes, including Ir(fbi)2(acac), frequently employ Density Functional Theory (DFT) to determine ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) to investigate excited-state characteristics such as absorption and emission spectra nih.govresearchgate.nethud.ac.ukmdpi.comrsc.org. These methods are vital for predicting and rationalizing the optoelectronic behavior of these materials researchgate.net.

Commonly utilized DFT functionals include B3LYP, often in conjunction with specific basis sets tailored for heavy elements like iridium. For instance, basis sets such as the Stuttgart relativistic small core ECP (Effective Core Potential) or LANL2DZ are typically used for iridium, while the 6-31G* or 6-311G* basis sets are applied to other atoms, particularly those directly coordinated to the metal center nih.govhud.ac.ukrsc.org. Calculations are often performed in the presence of a solvent, such as acetonitrile, to better mimic experimental conditions nih.govrsc.org. Software packages like Gaussian 09, NWChem, and Turbomole are frequently employed for these computations nih.govhud.ac.ukgoogle.comgoogle.com.

TD-DFT calculations, performed on optimized ground-state geometries, are essential for determining vertical excitation energies and simulating electronic absorption spectra. Furthermore, to characterize triplet excited states, which are crucial for phosphorescence, unrestricted DFT (e.g., UB3LYP) is often used to optimize the geometries of these states nih.govrsc.org.

Ground State Electronic Structure Analysis of Ir(fbi)2(acac)

The ground-state electronic structure provides the foundation for understanding a molecule's reactivity and optical properties. Key aspects include the energy levels of frontier molecular orbitals and the spatial distribution of electron densities.

Photophysical Processes and Excited State Dynamics of Ir Fbi 2 Acac

Phosphorescence Characteristics of Ir(fbi)2(acac)

Phosphorescence is a phenomenon where a molecule absorbs light and then emits it over a longer timescale compared to fluorescence. In Ir(fbi)2(acac), this process is highly efficient, making it a valuable material for various applications.

Ir(fbi)2(acac) exhibits strong phosphorescence at room temperature. acs.org This is a notable characteristic, as many phosphorescent materials only emit efficiently at low temperatures. The emission of Ir(fbi)2(acac) is typically in the orange to orange-red region of the visible spectrum. acs.orgaip.org For instance, in some OLED device structures, the electroluminescence peak of Ir(fbi)2(acac) has been observed at approximately 562 nm. aip.org The ability to phosphoresce efficiently at ambient conditions is crucial for its practical use in lighting and display technologies. acs.org

The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. horiba.com For Ir(fbi)2(acac) and similar iridium complexes, the PLQY can be quite high. nih.gov While specific PLQY values for Ir(fbi)2(acac) in both solution and thin-film form are not always explicitly stated in the provided context, related iridium complexes are known to have solution quantum yields ranging from 0.1 to 0.6. nih.gov

The measurement of PLQY in thin films is more complex than in solutions due to factors like waveguiding of the emitted light. monkmangroup.uk However, techniques using integrating spheres allow for accurate determination of solid-state PLQY. monkmangroup.ukedinst.com For phosphorescent emitters like Ir(fbi)2(acac) used in OLEDs, a high quantum yield is critical for achieving high device efficiency. researchgate.net The efficiency of these materials is a key reason for the interest in their development for electroluminescent applications. researchgate.net

| Parameter | Value/Range | Reference |

|---|---|---|

| Electroluminescence Peak | ~562 nm | aip.org |

| Emission Color | Orange to Orange-Red | acs.orgaip.org |

| General Solution PLQY for similar Ir(III) complexes | 0.1 - 0.6 | nih.gov |

The phosphorescence decay lifetime is the average time a molecule spends in the excited triplet state before returning to the ground state. edinst.com For many iridium complexes, these lifetimes are in the microsecond range. nih.gov The decay of phosphorescence in materials like Ir(fbi)2(acac) can sometimes exhibit multi-exponential behavior. becker-hickl.comhoriba.com This means that the decay cannot be described by a single exponential function, suggesting the presence of multiple emissive states or different molecular environments. becker-hickl.comhoriba.com

Multi-exponential decay can arise from various factors, including the presence of different conformers of the molecule or complex interactions within the material. becker-hickl.com While specific decay lifetime values for Ir(fbi)2(acac) are not detailed in the provided search results, the general behavior of related iridium complexes points towards microsecond lifetimes. nih.gov The study of these decay kinetics is crucial for understanding the fundamental photophysical processes and for optimizing the performance of devices based on these materials.

Mechanisms of Light Emission from Ir(fbi)2(acac)

The emission of light from Ir(fbi)2(acac) involves a sequence of photophysical steps, starting from the absorption of energy to the final release of a photon.

The process begins when the Ir(fbi)2(acac) molecule absorbs energy, which can be from light (photoluminescence) or an electric current (electroluminescence). This absorption of energy promotes an electron from its stable ground state (S₀) to a higher energy excited state. libretexts.org In organometallic complexes like Ir(fbi)2(acac), the absorption spectrum typically shows bands corresponding to ligand-centered (π-π) transitions and metal-to-ligand charge transfer (MLCT) transitions. researchgate.netmdpi.com The MLCT transitions, where an electron moves from a metal-centered d-orbital to a ligand-based π-orbital, are particularly important for the phosphorescent properties of these complexes. psu.edu Specifically, absorption can lead to both singlet (¹MLCT) and triplet (³MLCT) excited states. mdpi.com

Following excitation, the molecule is in an unstable, high-energy state. It seeks to return to the ground state by releasing this excess energy. In phosphorescent materials, the excited electron can undergo a process called intersystem crossing from a singlet excited state to a triplet excited state (e.g., S₁ → T₁). libretexts.org Due to the presence of the heavy iridium atom, spin-orbit coupling is strong, which facilitates this normally "forbidden" transition. nih.gov

Role of Ligand Nature in Emission Color Tunability

The emission color of iridium complexes like Ir(fbi)2(acac) can be systematically tuned by modifying the chemical structure of their ligands. acs.orgresearchgate.netcore.ac.ukrsc.org The cyclometalating ligands, in this case, the benzoimidazole-based (fbi) ligands, play a crucial role in determining the energy of the emissive triplet state. acs.orgrsc.org Introducing different substituents onto the phenyl or benzoimidazole rings of the ligand can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov For instance, adding electron-donating or electron-withdrawing groups can shift these energy levels, thereby changing the energy gap and the resulting emission wavelength. researchgate.netnih.gov

Exciton (B1674681) Dynamics and Energy Transfer Mechanisms

In the solid state, particularly within an OLED, the behavior of Ir(fbi)2(acac) is governed by complex interactions involving the host material and other dopants. These interactions, collectively known as exciton dynamics, are critical for device efficiency.

Exciton Formation and Trapping Processes

Excitons, bound electron-hole pairs, are the precursors to light emission in OLEDs. In devices containing Ir(fbi)2(acac), excitons can be formed through several pathways. One primary mechanism is the trapping of charge carriers (holes and electrons) directly onto the Ir(fbi)2(acac) molecules. mdpi.comaip.org This is particularly relevant as Ir(fbi)2(acac) can act as a hole-trapping site within the emissive layer. mdpi.com The trapped charges then recombine on the dopant molecule to form an exciton. aip.orgnih.gov

Another significant process is the formation of excitons on host molecules, which then transfer their energy to the Ir(fbi)2(acac) guest molecules. aip.orgrsc.org The efficiency of this host-to-guest energy transfer is dependent on the spectral overlap between the emission of the host and the absorption of the guest. aip.orgmdpi.com In some device architectures, carriers are first captured by Ir(fbi)2(acac) molecules, and the resulting excitons can then diffuse to other emitter molecules. semanticscholar.org The triplet energy level (T₁) of Ir(fbi)2(acac) is approximately 2.22 eV, which is lower than that of many common host materials, facilitating the trapping of excitons on the dopant. aip.orgmdpi.com

Host-Guest Energy Transfer Efficiency in Mixed Systems

In OLEDs where Ir(fbi)2(acac) is doped into a host material, the efficiency of energy transfer from the host to the guest is a critical factor for device performance. aip.orgrsc.org For efficient energy transfer, the emission spectrum of the host must have significant overlap with the absorption spectrum of the Ir(fbi)2(acac) dopant. aip.orgmdpi.com The triplet energy of the host material must also be higher than that of Ir(fbi)2(acac) to ensure that excitons generated on the host can be effectively transferred to the dopant and to prevent back-transfer of energy. mdpi.comsemanticscholar.org

Direct Exciton Formation via Charge Trapping on Ir(fbi)2(acac)

A key characteristic of Ir(fbi)2(acac) in OLEDs is its ability to facilitate direct exciton formation through charge trapping. mdpi.comaip.org Studies have shown that the current density in devices increases with the concentration of Ir(fbi)2(acac), which is indicative of direct charge trapping contributing significantly to its emission. aip.org This complex can serve as both a hole-trapping site and an electron-transporting channel, which helps to improve charge balance and broaden the recombination zone within the emissive layer. mdpi.com This direct formation of excitons on the dopant molecule is a parallel and often complementary mechanism to host-guest energy transfer. mdpi.comrsc.org By providing a direct pathway for exciton formation, energy losses associated with the host-guest transfer process can be minimized, contributing to higher internal quantum efficiencies. mdpi.com

Triplet-Triplet Annihilation (TTA) in Phosphorescent Systems

At high brightness levels, the concentration of triplet excitons within the emissive layer can become very high. This can lead to a process called triplet-triplet annihilation (TTA), where two triplet excitons interact. nih.govosti.gov This interaction can result in the non-radiative decay of one or both excitons, or the formation of a higher-energy excited state which may also decay non-radiatively. osti.gov TTA is a significant cause of efficiency roll-off (a decrease in efficiency at high current densities) in phosphorescent OLEDs. nih.govresearchgate.net Increasing the doping concentration of the phosphorescent emitter can lead to aggregation and an increase in TTA. nih.gov Therefore, optimizing the doping concentration and the device architecture is crucial to minimize TTA and maintain high efficiency at high brightness. rsc.org

Electroluminescent Properties and Organic Light Emitting Diode Oled Device Performance

White Organic Light-Emitting Diodes (WOLEDs) Utilizing Ir(fbi)2(acac)

Strategies for Achieving White Emission through Co-doping (e.g., with FIrpic)

The synthesis of white light in OLEDs often relies on combining multiple emissive materials that emit in different parts of the visible spectrum. Ir(fbi)2(acac) serves as a key orange emitter in such "two-color" white emission strategies, typically co-doped with a blue phosphorescent emitter. A prominent example involves the use of iridium(III)[bis(4,6-difluorophenyl)-pyridinato-N,C²] picolinate (B1231196) (FIrpic) as the blue emitter.

In these systems, Ir(fbi)2(acac) and FIrpic are co-doped into a common host material, such as 4,4′,4″-tri(N-carbazolyl)triphenylamine (TCTA). This dual-emissive layer (EML) approach allows for the simultaneous excitation and emission of both the blue and orange phosphors, resulting in a combined white light output. The peak electroluminescence (EL) emissions for FIrpic and Ir(fbi)2(acac) are typically observed around 478 nm and 562 nm, respectively nih.gov. By carefully controlling the doping concentrations and layer thicknesses, researchers have successfully balanced the contributions from both emitters to achieve white light with desirable color coordinates. For instance, a WOLED utilizing a TCTA host with FIrpic and Ir(fbi)2(acac) dopants achieved a power efficiency of 37 lm/W at 100 cd/m² with CIE coordinates of (0.34, 0.42). Another configuration reported a power efficiency of 11 lm/W (at 100 cd/m²) and CIE coordinates of (0.36, 0.43) and (0.38, 0.46) from different viewing sides, highlighting the potential for semitransparent applications.

Role of Ir(fbi)2(acac) as a Multifunctional Orange Dopant in WOLEDs

Beyond its primary role as an orange light emitter, Ir(fbi)2(acac) has been recognized for its multifunctional capabilities within WOLED device architectures. Its molecular structure and electronic properties allow it to contribute to improved charge balance and potentially influence the recombination zone within the emissive layer nih.gov. By acting as a hole-trapping site or an electron-transporting channel, Ir(fbi)2(acac) can help to optimize the distribution of charge carriers, leading to more efficient exciton (B1674681) formation and reduced efficiency roll-off nih.gov.

This multifunctional nature is crucial for achieving high-performance WOLEDs. The balanced charge transport facilitated by Ir(fbi)2(acac) can broaden the recombination zone, which is beneficial for maintaining high efficiency across different current densities. Studies have shown that the integration of Ir(fbi)2(acac) as a multifunctional dopant is essential for achieving improved device performance, contributing to both high efficiency and desirable color rendering in white light emission nih.gov.

Exciplex Emission Systems in Doping-Free WOLEDs

The exploration of doping-free emissive layer strategies, particularly those leveraging exciplex emission, represents an advanced approach to WOLED development, aiming to simplify fabrication and enhance material utilization. Exciplexes, formed at the interface of donor and acceptor molecules, can emit light efficiently and are being investigated as a means to generate white light without the need for multiple dopants.

However, the current body of research prominently features Ir(fbi)2(acac) in doped WOLED systems, typically in combination with other phosphorescent emitters like FIrpic. While exciplex emission systems are a significant area of research in OLEDs, direct experimental evidence or detailed studies detailing the specific use of Ir(fbi)2(acac) within doping-free exciplex-based WOLEDs were not found within the scope of this review. The literature primarily highlights its application in conventional host-guest doped systems for achieving white emission.

Compound Table:

| Compound Name | Abbreviation |

| Bis(2-(9,9-diethyl-9H-fluoren-2-yl)-1-phenyl-1H-benzoimidazol-N,C³) iridium(acetylacetonate) | Ir(fbi)2(acac) |

| Iridium(III)[bis(4,6-difluorophenyl)-pyridinato-N,C²] picolinate | FIrpic |

| 4,4′,4″-tri(N-carbazolyl)triphenylamine | TCTA |

Performance Data of WOLEDs Utilizing Ir(fbi)2(acac)

| Device Description | Blue Emitter | Orange Emitter | Host Material | Peak Emission (nm) (Blue/Orange) | Power Efficiency (lm/W) | CIE Coordinates |

| Semitransparent WOLED (TCTA:FIrpic:Ir(fbi)2acac/TCTA:FIrpic) | FIrpic | Ir(fbi)2acac | TCTA | 478 / 562 | 11 (at 100 cd/m²) | (0.36, 0.43) & (0.38, 0.46) |

| Control WOLED (TCTA/TCTA:FIrpic:Ir(fbi)2acac/TCTA:FIrpic) | FIrpic | Ir(fbi)2acac | TCTA | N/A | 37 (at 100 cd/m²) | (0.34, 0.42) |

Ligand Modification and Structure Property Relationships for Ir Fbi 2 Acac Derivatives

Impact of Cyclometalating Ligand Modifications

The cyclometalating ligands, in this case, the 'fbi' (or analogous phenyl-heterocycle) moieties, are primarily responsible for the luminescence characteristics of the complex. Altering their structure through the introduction of various substituent groups provides a direct method to control the emission properties.

The introduction of substituents onto the cyclometalating ligands can significantly alter the emission wavelength and photoluminescence quantum yield (PLQY) of iridium complexes. For instance, in a study of derivatives of the parent complex bis(2-phenylbenzothiozolato-N,C2′) iridium(III) (acetylacetonate) [(pbt)2Ir(acac)], which emits yellow light (λPLmax = 557 nm) with a PLQY of 0.26, adding biphenyl (B1667301) or fluorenyl groups induced a bathochromic (red) shift in the emission. rsc.org These modified complexes exhibited orange or red phosphorescence, with emission maxima shifted by 20–43 nm in solution. rsc.org

This color tuning is a direct consequence of the electronic effects of the substituents. The addition of phenyl groups can lead to a decrease in the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby narrowing the HOMO-LUMO gap and red-shifting the emission. rsc.org

Furthermore, substituents can have a profound impact on phosphorescent efficiency. The introduction of two tert-butyl groups onto the phenylbenzothiazole ligand in the complex designated '7c' resulted in the highest quantum yield of the series, both in solution (0.62) and in solid thin films. rsc.org This enhancement suggests that specific structural modifications can suppress non-radiative decay pathways, leading to more efficient light emission.

| Complex | Substituent on Cyclometalating Ligand | Max Emission Wavelength (λPLmax) in Solution | Photoluminescence Quantum Yield (φPL) in Solution |

|---|---|---|---|

| (pbt)2Ir(acac) (Parent) | None | 557 nm (Yellow) | 0.26 |

| 7a | Biphenyl | 577 nm (Orange) | 0.43 |

| 7b | Biphenyl | 588 nm (Red) | 0.40 |

| 7c | Biphenyl with two tert-butyl groups | 579 nm (Orange) | 0.62 |

| 7d | Fluorenyl | 600 nm (Red) | 0.28 |

Modifications to the cyclometalating ligand directly influence the electronic structure, particularly the energies of the frontier molecular orbitals (HOMO and LUMO). The lowest energy excited state in these complexes is typically a triplet state with significant metal-to-ligand charge transfer (3MLCT) character. researchgate.netnih.gov This emissive state can be quenched by a thermally accessible, non-radiative metal-centered (3MC) excited state. researchgate.netnih.gov

The energy barrier between the desired 3MLCT state and the quenching 3MC state is a critical parameter. nih.gov Substituents on the cyclometalating ligands can alter this barrier. For example, fluorination is a common strategy used to drive emission to a deeper blue color, but it can also lower the energy barrier between the 3MLCT and 3MC states, potentially increasing non-radiative decay. researchgate.netnih.gov Conversely, DFT calculations on (pbt)2Ir(acac) derivatives showed that adding phenyl substituents led to a decline in the LUMO energy level by about 0.1 eV compared to the parent complex, while the HOMO level remained largely unchanged, except in specific cases like the fluorenyl-substituted complex 7d. rsc.org This demonstrates that ligand modification is a tool to selectively engineer the orbital energies and, consequently, the excited-state dynamics.

Role of the Acetylacetonate (B107027) (acac) Ancillary Ligand

While the cyclometalating ligands often define the primary emission color, the ancillary ligand, such as acetylacetonate (acac), plays a crucial supporting role. nih.gov It can be engineered to fine-tune emission characteristics, improve device performance, and, most importantly, suppress non-radiative decay processes that lower efficiency. nih.govresearchgate.net

A dominant non-radiative decay mechanism in iridium complexes involves the thermal population of a non-emissive 3MC excited state from the emissive 3MLCT state. researchgate.netnih.gov This transition is often facilitated by structural distortions in the excited state, such as the elongation of an Ir-N bond or bending of the cyclometalating ligand. nih.govnih.govkaist.ac.kr

A key strategy to inhibit this decay pathway is to modify the ancillary ligand with sterically demanding functional groups. nih.govkaist.ac.kr These bulky groups can physically block the distortional motion of the cyclometalating ligands required to reach the 3MC state. kaist.ac.kr This steric hindrance effectively increases the energy barrier between the emissive (T1) and non-emissive (T2) states, trapping the excitation in the radiative pathway and enhancing the PLQY. nih.gov For example, replacing the simple acac in (piq)2Ir(acac) with a 'dend' ligand featuring bulky 3-pentyl groups raised the PLQY from 72% to 80% by reducing the non-radiative decay rate. nih.gov This strategy also increased the energy gap between the T1 and T2 states from 10.5 kcal mol−1 in the acac complex to 16.0 kcal mol−1 in the dend derivative, further hindering the non-radiative pathway. nih.gov

| Complex ((piq)2Ir(X)) | Ancillary Ligand (X) | Radiative Decay Rate (k_r) (s⁻¹) | Non-Radiative Decay Rate (k_nr) (s⁻¹) | Photoluminescence Quantum Yield (PLQY) |

|---|---|---|---|---|

| (piq)2Ir(acac) | acac | 5.5 × 10⁵ | 2.1 × 10⁵ | 72% |

| (piq)2Ir(tmhd) | tmhd | 5.8 × 10⁵ | 1.8 × 10⁵ | 76% |

| (piq)2Ir(dapd) | dapd | 5.5 × 10⁵ | 1.7 × 10⁵ | 76% |

| (piq)2Ir(dend) | dend | 5.8 × 10⁵ | 1.5 × 10⁵ | 80% |

Directly modifying the acac ligand itself is another avenue for tuning the complex's properties. Attaching aryl groups to the central carbon (C3 position) of the acac chelate is a common approach. acs.org Due to steric factors, these aryl groups are often twisted perpendicular to the plane of the acac ring. acs.org This orientation results in the substituents being electronically decoupled from the acac's π-system, meaning they have a minimal direct effect on the frontier orbitals involved in the primary emission process. acs.org However, such modifications can still influence properties like solubility, film morphology, and intermolecular interactions, which are critical for device fabrication and performance. In some cases, if a substituent with a low-lying LUMO is attached to the acac ligand, it can alter the electronic structure by localizing the LUMO on the ancillary ligand itself, thereby fundamentally changing the nature of the excited state. acs.org

Table of Compounds

| Abbreviation/Name | Full Chemical Name |

| Ir(fbi)2(acac) | Bis(1,2-diphenyl-1H-benzo[d]imidazole)iridium(III) (acetylacetonate) |

| (pbt)2Ir(acac) | Bis(2-phenylbenzothiozolato-N,C2′) iridium(III) (acetylacetonate) |

| acac | Acetylacetonate |

| (piq)2Ir(acac) | Bis(1-phenylisoquinolinato-N,C2')iridium(III) (acetylacetonate) |

| tmhd | 2,2,6,6-tetramethyl-3,5-heptanedionate |

| dapd | 2,2-dimethyl-3,5-heptanedionate |

| dend | 4,6-nonanedionate-3-pentyl |

Rational Design Principles for Novel Iridium(III) Complexes based on the Ir(fbi)₂ (acac) Framework

The rational design of novel iridium(III) complexes built upon the bis(1,2-diphenyl-1H-benzo[d]imidazolyl)iridium(III) (acetylacetonate) (Ir(fbi)₂(acac)) framework is a strategic endeavor aimed at fine-tuning the photophysical and electronic properties of these materials for applications in areas such as organic light-emitting diodes (OLEDs). The core strategy involves systematic modifications of the cyclometalating (fbi) and ancillary (acac) ligands to modulate the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—which in turn governs the emission color, quantum efficiency, and charge-carrier mobility of the resulting complexes.

The emission in these iridium(III) complexes typically originates from a triplet excited state, which is a mixture of metal-to-ligand charge transfer (³MLCT) and ligand-centered (³LC) π-π* transitions. rsc.org By strategically introducing electron-donating or electron-withdrawing groups at various positions on the phenyl or benzimidazole (B57391) rings of the 'fbi' ligand, it is possible to systematically alter the energy levels of the HOMO and LUMO.

For instance, attaching electron-donating groups to the cyclometalating ligand generally raises the HOMO energy level, leading to a red-shift in the emission wavelength. Conversely, the incorporation of electron-withdrawing groups tends to lower the LUMO energy level, which can also result in a bathochromic shift. This principle allows for the precise tuning of the emission color across the visible spectrum.

A key challenge in the design of these materials is to achieve high photoluminescence quantum yields (PLQYs). Research on related iridium(III) complexes with 1,2-diphenyl-1H-benzoimidazole ligands has shown that high PLQYs, up to 91% in solution, can be achieved. rsc.org This is attributed to the effective mixing of the ³MLCT and ³LC states, which enhances the rate of radiative decay. rsc.org

The following table summarizes the photophysical properties of two iridium(III) complexes with 1,2-diphenyl-1H-benzoimidazole as the cyclometalated ligand, illustrating the impact of the ancillary ligand on the emission characteristics.

| Compound | Ancillary Ligand | Emission Max (nm) in CH₂Cl₂ | PLQY in CH₂Cl₂ |

| 1 | mtpy | 501 | 0.48 |

| 2 | pbim | 536 | 0.91 |

| Data sourced from a study on iridium(III) complexes with 1,2-diphenyl-1H-benzoimidazole ligands. rsc.org |

In addition to tuning the emission color and efficiency, rational ligand design also plays a crucial role in controlling the charge transport properties of the iridium complexes. For applications in OLEDs, balanced electron and hole injection and transport are essential for high device efficiency. By incorporating charge-transporting moieties into the ligand structure, it is possible to enhance the mobility of either electrons or holes.

Furthermore, the steric bulk of the substituents on the ligands can be strategically manipulated to prevent intermolecular interactions, such as π-π stacking, which can lead to emission quenching and a decrease in device performance. Bulky substituents can help to maintain the molecularly dispersed nature of the phosphorescent dopants within the host material of an OLED, thereby maximizing their emissive properties.

Advanced Spectroscopic and Structural Characterization of Ir Fbi 2 Acac

Structural Elucidation Techniques

The precise arrangement of atoms within Ir(fbi)2(acac) and its confirmation are typically achieved through a combination of X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy.

Single-Crystal X-ray Diffraction Analysis of Ir(fbi)2(acac) and Derivatives

Single-crystal X-ray diffraction is a definitive method for determining the three-dimensional molecular structure of crystalline compounds fzu.cz. For Ir(fbi)2(acac), this technique has been instrumental in confirming its structure, including the coordination geometry around the iridium center and the precise arrangement of its ligands. Studies have characterized complexes like Ir(fbi)2(acac) by single-crystal X-ray structural determination, confirming the bis-cyclometalated nature with an acetylacetonate (B107027) ligand acs.orgresearchgate.net. The analysis provides detailed information about bond lengths, bond angles, and molecular packing within the crystal lattice, which are essential for understanding intermolecular interactions and solid-state properties fzu.cz. Supporting information for such analyses often includes crystallographic data, refinement details, and tables of selected bond distances and angles acs.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the structure of organic and organometallic compounds by probing the magnetic properties of atomic nuclei libretexts.org. For Ir(fbi)2(acac), NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the chemical environment of each proton and carbon atom. The chemical shifts, signal multiplicities, and coupling constants observed in NMR spectra allow for the unambiguous assignment of the ligand structures and their connectivity to the iridium center acs.orguci.edu. For instance, ¹H NMR spectra would reveal distinct signals corresponding to the protons on the fluorene (B118485) backbone of the fbi ligand and the acetylacetonate ligand, with characteristic chemical shifts and splitting patterns indicative of their positions and neighboring atoms acs.org. The solvent used, such as CDCl₃ or C₆D₆, and the spectrometer's field strength are critical parameters reported for NMR analyses acs.org.

Vibrational Spectroscopic Characterization

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, provide insights into the functional groups and molecular vibrations within Ir(fbi)2(acac).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is widely used to identify functional groups present in a molecule by analyzing the absorption of infrared radiation, which causes molecular vibrations spectroscopyonline.comspecac.com. For Ir(fbi)2(acac), FT-IR spectra would typically show characteristic absorption bands corresponding to the vibrations of the C=O, C=C, C-H, and Ir-ligand bonds rsc.orgresearchgate.net. The acetylacetonate ligand, for example, exhibits characteristic C=O stretching frequencies, while the benzimidazole (B57391) and fluorene moieties of the fbi ligand contribute to C-H and aromatic ring stretching and bending vibrations rsc.orgresearchgate.net. These spectral fingerprints are vital for confirming the presence of the expected functional groups and assessing the purity of the synthesized compound spectroscopyonline.comrsc.org.

Time-Resolved Infrared (TRIR) Vibrational Spectroscopy for Excited State Dynamics

Time-Resolved Infrared (TRIR) spectroscopy offers a dynamic view of molecular changes, particularly in excited states, by probing vibrational modes as a function of time after photoexcitation figshare.comunipr.itstfc.ac.uk. This technique is invaluable for understanding excited-state dynamics, such as bond rearrangements, charge redistribution, or the formation of transient intermediates. While specific TRIR studies on Ir(fbi)2(acac) are not explicitly detailed in the provided search results, TRIR spectroscopy in general is used to monitor photoinduced reactions and excited-state structures by observing changes in vibrational bands over femtosecond to millisecond timescales figshare.comunipr.itstfc.ac.uk. Such studies can reveal how vibrational modes evolve following excitation, providing insights into energy relaxation pathways and structural changes in the excited state of phosphorescent iridium complexes.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and photoluminescence (PL) emission, is crucial for characterizing the electronic transitions and light-emitting properties of Ir(fbi)2(acac).

Ir(fbi)2(acac) exhibits characteristic absorption bands in the UV-Vis region, which are attributed to ligand-centered (LC) transitions and metal-to-ligand charge transfer (MLCT) transitions semanticscholar.orgmdpi.com. Specifically, MLCT bands from singlet (¹MLCT) and triplet (³MLCT) states are often resolved. For Ir(fbi)2(acac), these bands have been reported around 405 nm and 460 nm, respectively, in dichloromethane (B109758) semanticscholar.orgmdpi.com. These absorption features are critical for understanding how the molecule interacts with light and for designing optoelectronic devices.

Upon excitation, Ir(fbi)2(acac) displays phosphorescence, a characteristic of heavy metal complexes like iridium(III) smolecule.com. The emission spectra reveal the wavelengths at which the compound emits light after relaxation from its excited state. Studies have shown that Ir(fbi)2(acac) can emit light in the orange-red region, with emission maxima reported around 560 nm or 570 nm in solution semanticscholar.orgmdpi.comsciexplor.comlumtec.com.tw. The photoluminescence quantum yield (PLQY) and emission lifetime are key parameters that quantify the efficiency and duration of this light emission, making them vital for OLED applications mdpi.com. The ability to tune the emission color, ranging from green to red, by modifying the ligand structure is a significant advantage of these iridium complexes acs.orgsmolecule.com.

Table of Compound Names

| Common Name | Full Chemical Name | Abbreviation |

| Ir(fbi)₂(acac) | Bis(2-(9,9-diethyl-fluoren-2-yl)-1-phenyl-1H-benzimidazolato)(acetylacetonate)iridium(III) | Ir(fbi)₂(acac) |

| Ir(mppy)₃ | Tris(1-phenyl-3-methyl-2-phenyl-1H-benzimidazolato)iridium(III) (Example of a related complex) | Ir(mppy)₃ |

| FIrPic | Bis(2-(4,6-difluorophenyl)pyridinato-N,C²)iridium(III) picolinate (B1231196) (Example of a related complex) | FIrPic |

| TcTa | 4,4′,4″-Tris(9-carbazolyl)triphenylamine (Example of a host material) | TcTa |

| CzSi | 9-(4-tert-Butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole (Example of a host material) | CzSi |

| Ir(btp)₂(acac) | Bis(2-phenylbenzothiazolato-N,C²)iridium(acetylacetonate) (Example of a related complex) | Ir(btp)₂(acac) |

| Ir(C₆)₂(acac) | Bis(coumarin 6)iridium(acetylacetonate) (Example of a related complex) | Ir(C₆)₂(acac) |

| Co(AcAc)₂(H₂O)₂ | Cobalt(II) acetylacetonate dihydrate (Example of a related complex) | Co(AcAc)₂(H₂O)₂ |

| Cu(AcAc)₂ | Copper(II) acetylacetonate (Example of a related complex) | Cu(AcAc)₂ |

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy is a critical analytical technique employed to study the electronic transitions occurring within molecules when they interact with electromagnetic radiation in the UV and visible regions of the spectrum shu.ac.ukmicrobenotes.com. For transition metal complexes, such as Ir(fbi)₂(acac), UV-Vis absorption spectra provide valuable insights into the nature of the electronic transitions, predominantly metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands. These transitions are fundamental to understanding the compound's photophysical behavior and its suitability for applications like OLEDs shu.ac.ukuzh.chlibretexts.org.

Research on Ir(fbi)₂(acac) has identified distinct absorption bands that are characteristic of its electronic structure. Specifically, studies have resolved metal-to-ligand charge transfer (MLCT) bands, which are indicative of electron excitation from metal-centered orbitals to ligand-centered orbitals. These MLCT bands for Ir(fbi)₂(acac) are typically observed in the UV and blue regions of the spectrum, with singlet (¹MLCT) and triplet (³MLCT) transitions occurring at approximately 405 nm and 460 nm, respectively, in dichloromethane (CH₂Cl₂) mdpi.comsemanticscholar.org. The presence and position of these absorption bands are influenced by the specific ligands coordinated to the iridium center, providing a means to tune the complex's optical properties shu.ac.ukuzh.ch.

Table 1: UV-Visible Absorption Maxima for Ir(fbi)₂(acac)

| Transition Type | Wavelength (nm) | Solvent | Reference |

| ¹MLCT | 405 | CH₂Cl₂ | mdpi.comsemanticscholar.org |

| ³MLCT | 460 | CH₂Cl₂ | mdpi.comsemanticscholar.org |

Photoluminescence (PL) Spectroscopy for Emission Spectra and Quantum Yields

Photoluminescence (PL) spectroscopy is an indispensable technique for evaluating the light-emitting capabilities of phosphorescent materials, including iridium complexes used in OLEDs smolecule.comresearchgate.net. This method quantifies the emission of light from a sample following excitation, providing crucial data on the emission spectrum (peak emission wavelength, λem) and the efficiency of light emission, typically expressed as the photoluminescence quantum yield (PLQY) horiba.com. For Ir(fbi)₂(acac), PL spectroscopy reveals its strong phosphorescent nature, a property that underpins its utility in optoelectronic applications smolecule.comresearchgate.netaip.org.

Ir(fbi)₂(acac) exhibits characteristic phosphorescence, often described as orange emission, with emission maxima reported in the range of 538 nm to 560 nm mdpi.comsemanticscholar.orglumtec.com.tw. The precise emission wavelength can vary depending on the solvent and experimental conditions. For instance, emission has been recorded at 538 nm in THF lumtec.com.tw, and at approximately 558-560 nm in other studies mdpi.comsemanticscholar.orgaip.org. Furthermore, the triplet energy (T₁) of Ir(fbi)₂(acac) has been determined to be around 2.20-2.22 eV mdpi.comsemanticscholar.orgaip.org. This triplet energy level is significant as it influences energy transfer processes when the complex is used as a dopant in OLED devices, contributing to high efficiencies mdpi.comsemanticscholar.org. While specific PLQY values are not consistently detailed across all sources, the complex is recognized for its efficient phosphorescence aip.org.

Table 2: Photoluminescence Properties of Ir(fbi)₂(acac)

| Property | Value | Unit | Solvent | Reference |

| Emission Max (λem) | 538 | nm | THF | lumtec.com.tw |

| Emission Max (λem) | 560 | nm | - | mdpi.comsemanticscholar.org |

| Emission Max (λem) | 558 | nm | - | aip.org |

| Triplet Energy (T₁) | 2.20 | eV | - | mdpi.comsemanticscholar.org |

| Triplet Energy (T₁) | 2.22 | eV | - | aip.org |

| Phosphorescence Nature | Strong | - | - | smolecule.comresearchgate.netaip.org |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of compounds by measuring the mass-to-charge ratio (m/z) of ionized species researchgate.net. For complex organometallic compounds like Ir(fbi)₂(acac), MS is crucial for confirming identity, purity, and structural integrity. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight (MALDI-TOF) MS are commonly applied to such molecules researchgate.net.

The molecular formula for Ir(fbi)₂(acac) is reported as C₆₅H₅₇IrN₄O₂, with a corresponding molecular weight of approximately 1118.40 g/mol lumtec.com.tw. This higher molecular weight is consistent with the established structure of the 2-(9,9-diethyl-fluoren-2-yl)-1-phenyl-1H-benzimidazole ligand coordinated to the iridium center researchgate.netlumtec.com.tw. It is important to note that some sources may present a significantly different molecular formula (C₁₈H₂₃NO₂) and molecular weight (285.4 g/mol ) smolecule.commolinstincts.com; however, these values are inconsistent with the detailed ligand structure typically associated with Ir(fbi)₂(acac) in OLED research and are likely erroneous or refer to a different chemical entity.

While specific fragmentation patterns for Ir(fbi)₂(acac) are not extensively detailed in the provided literature, mass spectrometry techniques are capable of generating product-ion spectra. These spectra can reveal characteristic fragment ions, aiding in structural elucidation and unambiguous identification by analyzing fragmentation pathways, such as the loss of specific ligands or molecular fragments researchgate.net.

Table 3: Molecular Weight and Formula of Ir(fbi)₂(acac)

| Property | Value | Method/Notes | Reference |

| Molecular Formula | C₆₅H₅₇IrN₄O₂ | - | lumtec.com.tw |

| Molecular Weight | 1118.40 | g/mol | lumtec.com.tw |

| Molecular Formula | C₁₈H₂₃NO₂ (Discrepancy noted) | Likely incorrect for the OLED complex | smolecule.commolinstincts.com |

| Molecular Weight | 285.4 (Discrepancy noted) | g/mol (Likely incorrect for the OLED complex) | smolecule.commolinstincts.com |

Compound Name Table

| Abbreviation | Full Chemical Name |

| Ir(fbi)₂(acac) | Bis(2-(9,9-diethyl-fluoren-2-yl)-1-phenyl-1H-benzimidazolato)(acetylacetonate)iridium(III) |

Conclusion and Future Research Directions

Synthesis and Characterization Advancements for Ir(fbi)2(acac)

The synthesis of Ir(fbi)2(acac) and related heteroleptic iridium(III) complexes typically follows a well-established multi-step process. A common synthetic route is the Nonoyama reaction, which involves the initial formation of a chloro-bridged iridium dimer, [(fbi)2Ir(μ-Cl)]2, from the reaction of iridium(III) chloride with the cyclometalating ligand, 2-(furan-2-yl)benzo[d]thiazole. This dimer is then reacted with the acetylacetonate (B107027) (acac) ancillary ligand in the presence of a base to yield the final Ir(fbi)2(acac) complex.

Recent advancements in the synthesis of similar red-emitting iridium(III) complexes have focused on improving reaction efficiency and purity. mdpi.com Methodologies that allow for milder reaction conditions, such as room temperature synthesis, and shorter reaction times are being explored to reduce energy consumption and by-product formation. mdpi.com Additionally, purification techniques like column chromatography and temperature-gradient sublimation are crucial for achieving the high purity required for optoelectronic applications.

The characterization of Ir(fbi)2(acac) relies on a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for confirming the molecular structure. UV-visible absorption and photoluminescence (PL) spectroscopy are employed to investigate the electronic and emissive properties of the complex. researchgate.net Further characterization to assess its suitability for device applications includes thermal analysis (thermogravimetric analysis and differential scanning calorimetry) to determine its thermal stability and cyclic voltammetry to understand its electrochemical behavior and estimate the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). epa.gov

Table 1: Typical Characterization Techniques for Ir(III) Complexes

| Technique | Information Obtained |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Molecular structure confirmation |

| UV-Visible Spectroscopy | Electronic absorption properties |

| Photoluminescence (PL) Spectroscopy | Emission wavelength and quantum yield |

| Thermal Analysis (TGA/DSC) | Thermal stability and decomposition temperature |

| Cyclic Voltammetry (CV) | Electrochemical properties (HOMO/LUMO levels) |

Progress in Understanding Photophysical and Electroluminescent Mechanisms

The photophysical properties of Ir(fbi)2(acac) are governed by the principles of phosphorescence from iridium(III) complexes. The strong spin-orbit coupling introduced by the heavy iridium atom facilitates efficient intersystem crossing from the singlet excited state to the triplet excited state. This allows for the harvesting of both singlet and triplet excitons generated during electrical excitation in an OLED, leading to potentially high internal quantum efficiencies.

The emission color of Ir(fbi)2(acac) is primarily determined by the energy of the triplet excited state, which is a mixture of metal-to-ligand charge transfer (³MLCT) and ligand-centered (³LC) π-π* transitions. The furan- and benzothiazole-containing main ligand plays a crucial role in tuning the emission to the red region of the spectrum. The acetylacetonate ancillary ligand also influences the photophysical properties, although to a lesser extent than the cyclometalating ligands.

In an electroluminescent device, Ir(fbi)2(acac) is typically doped into a host material. The electroluminescence process involves the injection of electrons and holes from the electrodes, their transport through the organic layers, and their recombination in the emissive layer to form excitons. Efficient energy transfer from the host material to the Ir(fbi)2(acac) guest molecules is critical for achieving high device performance. The photoluminescence spectrum of a film containing Ir(fbi)2(acac) often shows its characteristic red emission when blended with other emitters for white light generation. researchgate.net

Table 2: Photophysical Properties of a Representative Red-Emitting Ir(III) Complex with Acetylacetonate Ancillary Ligand

| Property | Value |

|---|---|

| Emission Peak (in solution) | ~600-630 nm |

| Photoluminescence Quantum Yield (PLQY) | 0.3 - 0.6 |

| Phosphorescence Lifetime | ~1-2 µs |

Note: Data is for a representative red-emitting Ir(III) complex and may not be exact for Ir(fbi)2(acac).

Current Limitations and Remaining Research Challenges for Ir(fbi)2(acac)-based Materials

Despite the promise of Ir(fbi)2(acac) and similar red phosphorescent emitters, several challenges remain. One of the primary limitations is the relatively lower efficiency and stability of deep-red and near-infrared emitting OLEDs compared to their green and blue counterparts. This "energy gap law" predicts that as the emission energy decreases, the rate of non-radiative decay increases, leading to lower photoluminescence quantum yields.

Another significant challenge is the efficiency roll-off at high brightness levels. This phenomenon, where the external quantum efficiency decreases as the current density increases, is often attributed to triplet-triplet annihilation and other quenching processes. For practical applications in lighting and displays, maintaining high efficiency at high brightness is crucial.

Furthermore, the operational lifetime of red phosphorescent OLEDs can be a concern. The chemical stability of the emitter and the surrounding organic materials under electrical stress and heat generated during device operation is a critical factor that needs continuous improvement. The price of iridium also presents a challenge for widespread commercialization. mdpi.com

Emerging Research Avenues and Prospects for Enhanced Performance and Diverse Optoelectronic Applications

Future research on Ir(fbi)2(acac) and related materials is expected to focus on several key areas to overcome the current limitations.

Molecular Design and Ligand Engineering: A primary avenue of research is the rational design of new cyclometalating and ancillary ligands to fine-tune the photophysical and electrochemical properties of the iridium complexes. rsc.orgmdpi.com The introduction of specific functional groups can enhance the photoluminescence quantum yield, improve thermal and chemical stability, and reduce efficiency roll-off.

Host Material Development: The performance of an OLED is highly dependent on the host material. Developing new host materials with appropriate energy levels for efficient energy transfer to the red emitter, as well as good charge transport properties, is crucial for improving device efficiency and lifetime.

Device Architecture Optimization: Innovative device architectures can play a significant role in enhancing performance. This includes the use of multiple emissive layers, charge-confining structures, and advanced light outcoupling techniques to maximize the external quantum efficiency. ossila.com

Exploring New Applications: While OLEDs are the primary application, the unique photophysical properties of phosphorescent iridium complexes like Ir(fbi)2(acac) make them promising candidates for other optoelectronic applications. These include photoredox catalysis, bio-imaging, and chemical sensors. researchgate.net

Q & A

Q. How can researchers ensure reproducibility in Ir(fbi)₂(acac) synthesis and characterization?

- Methodological Answer : Publish detailed protocols (e.g., reaction times, solvent ratios) in open-access repositories. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for sharing raw data. Collaborate with independent labs for third-party validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.